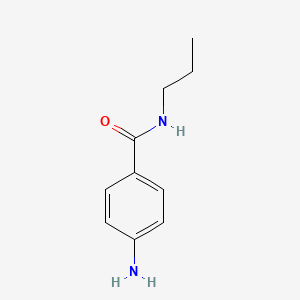

4-amino-N-propylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSUFQMXTCIJCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00330258 | |

| Record name | 4-amino-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00330258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38681-78-6 | |

| Record name | 4-Amino-N-propylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38681-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00330258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-amino-N-propylbenzamide

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of 4-amino-N-propylbenzamide, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is a chemical compound belonging to the benzamide class of molecules. Its structure, featuring a primary aromatic amine and a secondary amide, makes it a valuable intermediate in organic synthesis. This guide delves into its core chemical properties, providing a foundation for its application in research and development.

Physicochemical Properties

The fundamental properties of this compound are summarized below, offering a quick reference for experimental design. These properties are critical for predicting its behavior in various chemical environments.

| Property | Value | Source(s) |

| Molecular Formula | C10H14N2O | [1][2][3] |

| Molecular Weight | 178.23 g/mol | [1][3] |

| CAS Number | 38681-78-6 | [1][2][3] |

| Appearance | White crystalline solid (predicted) | [4] |

| Boiling Point | 377.9°C at 760 mmHg | [5] |

| Density | 1.079 g/cm³ | [5] |

| Flash Point | 182.4°C | [5] |

| Refractive Index | 1.56 | [5] |

| Topological Polar Surface Area | 55.1 Ų | [1][5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 3 | [5] |

| Complexity | 162 | [1] |

Solubility Profile: The solubility of a compound is a critical factor in its handling and application. Based on its structure, this compound is predicted to have a varied solubility profile. It is expected to be soluble in polar aprotic solvents like DMSO and DMF, sparingly soluble in polar protic solvents such as methanol and ethanol, and poorly soluble in aqueous solutions and nonpolar solvents.[6]

Synthesis Protocol

The synthesis of this compound can be achieved through the amidation of a 4-aminobenzoic acid derivative. A common and effective method involves the reaction of 4-nitrobenzoyl chloride with propylamine, followed by the reduction of the nitro group. This two-step process is reliable and scalable.

Step 1: Synthesis of 4-nitro-N-propylbenzamide

This initial step involves the formation of the amide bond. The use of 4-nitrobenzoyl chloride is strategic, as the nitro group is a poor leaving group and deactivates the aromatic ring towards electrophilic substitution, thus favoring the desired reaction at the acyl chloride.

Methodology:

-

In a round-bottom flask, dissolve 4-nitrobenzoyl chloride in a suitable anhydrous solvent such as toluene.

-

Cool the solution in an ice bath to manage the exothermic nature of the reaction.

-

Slowly add a solution of propylamine and a non-nucleophilic base, like diisopropylethylamine (DIPEA), to the cooled solution with continuous stirring. The base is crucial for scavenging the HCl generated during the reaction.[7]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete conversion.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by extraction and purified by recrystallization or column chromatography.

Step 2: Reduction of 4-nitro-N-propylbenzamide to this compound

The second step is the reduction of the nitro group to a primary amine. A common and effective method for this transformation is catalytic hydrogenation.

Methodology:

-

Dissolve the synthesized 4-nitro-N-propylbenzamide in a suitable solvent like ethanol or methanol.[7]

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation using a Parr hydrogenator or a balloon filled with hydrogen gas at room temperature and atmospheric pressure.[7]

-

The reaction is typically monitored by TLC until the starting material is fully consumed.

-

After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.

-

The solvent is then removed under reduced pressure to yield the final product, this compound.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the propyl chain protons, and the amine and amide protons. The aromatic protons will likely appear as two doublets in the aromatic region. The propyl group will exhibit a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the nitrogen. The amine and amide protons will appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the carbons of the propyl chain.[8]

Infrared (IR) Spectroscopy

The IR spectrum will provide evidence for the key functional groups. Expected characteristic peaks include N-H stretching vibrations for the primary amine and the secondary amide, a C=O stretching vibration for the amide carbonyl group, and C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the exact mass of this compound (178.1106 g/mol ).[1][5]

Sources

- 1. This compound | C10H14N2O | CID 428344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 38681-78-6 [amp.chemicalbook.com]

- 3. This compound CAS#: 38681-78-6 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

4-amino-N-propylbenzamide CAS number 38681-78-6

An In-depth Technical Guide to 4-amino-N-propylbenzamide (CAS: 38681-78-6)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 38681-78-6), a substituted benzamide of interest in medicinal chemistry and organic synthesis. The document delineates the compound's physicochemical properties, provides a detailed, field-proven protocol for its synthesis via nucleophilic acyl substitution, and outlines robust methodologies for its structural characterization. Furthermore, it contextualizes the potential applications of this molecule by exploring the broad-spectrum biological activities associated with the benzamide scaffold. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research environment. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this versatile chemical entity.

Introduction and Molecular Overview

This compound belongs to the substituted benzamide class of organic compounds, a chemical family renowned for its diverse pharmacological activities.[1] The molecular architecture of this compound is characterized by a central benzene ring disubstituted at the 1 and 4 positions with an N-propylamido group (-C(=O)NHCH₂CH₂CH₃) and an amino group (-NH₂), respectively.

This bifunctional nature makes it a valuable intermediate. The primary aromatic amine can undergo a variety of chemical transformations, including diazotization and further acylation, while the secondary amide bond is a stable linker common in bioactive molecules. The broader class of benzamides has demonstrated significant therapeutic potential, with derivatives being investigated as anticancer, anti-inflammatory, antimicrobial, and antipsychotic agents.[2][3][4] Therefore, this compound serves as a key building block for the synthesis of novel compounds with potential therapeutic value.

Physicochemical and Computed Properties

A summary of the key physical, chemical, and computed properties of this compound is presented below for quick reference. These values are critical for experimental design, including solvent selection, reaction monitoring, and purification strategies.

| Property | Value | Source |

| CAS Number | 38681-78-6 | [5] |

| Molecular Formula | C₁₀H₁₄N₂O | [5][6] |

| Molecular Weight | 178.23 g/mol | [5][6] |

| IUPAC Name | This compound | [5] |

| Synonyms | p-(Propylcarbamoyl)aniline, (4-aminophenyl)-N-propylcarboxamide | [5][7] |

| Density | 1.079 g/cm³ (Predicted) | [7] |

| Boiling Point | 377.9 °C at 760 mmHg (Predicted) | [7] |

| Flash Point | 182.4 °C (Predicted) | [7] |

| Topological Polar Surface Area | 55.1 Ų | [5] |

| XLogP3 | 1.3 | [5] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

Synthesis and Mechanistic Insights

The synthesis of N-substituted benzamides is a cornerstone reaction in organic chemistry. The most direct and efficient method for preparing this compound involves the acylation of propylamine with a reactive derivative of 4-aminobenzoic acid, typically the acyl chloride.[1][8]

General Synthetic Strategy

The workflow begins with the activation of the carboxylic acid of 4-aminobenzoic acid to form a more reactive electrophile. This is commonly achieved by converting it to 4-aminobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[8] The resulting acyl chloride is then reacted with propylamine in a nucleophilic acyl substitution reaction to form the desired amide bond. A non-nucleophilic base is often included to neutralize the HCl byproduct generated during the reaction.[9]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for benzamide synthesis.[8][10] Researchers should perform their own risk assessment before proceeding.

Materials:

-

4-aminobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Propylamine

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Step 1: Formation of 4-Aminobenzoyl Chloride.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-aminobenzoic acid (1 equivalent) in anhydrous toluene.

-

Carefully add thionyl chloride (1.2 equivalents) dropwise to the suspension at room temperature. Causality: Thionyl chloride is a highly effective chlorinating agent that converts the carboxylic acid to a more electrophilic acyl chloride, facilitating the subsequent nucleophilic attack.[8] The excess ensures complete conversion.

-

Heat the mixture to reflux for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction can be monitored by the dissolution of the starting material.

-

Allow the reaction to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 4-aminobenzoyl chloride hydrochloride, which can be used directly in the next step.

-

-

Step 2: Amidation with Propylamine.

-

Dissolve the crude 4-aminobenzoyl chloride in anhydrous dichloromethane (DCM).

-

In a separate flask, dissolve propylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in anhydrous DCM. Causality: One equivalent of base is required to neutralize the HCl salt of the acyl chloride, and a second equivalent is needed to scavenge the HCl produced during the amidation reaction, driving the equilibrium towards the product.[9]

-

Cool the propylamine solution to 0 °C in an ice bath.

-

Add the solution of 4-aminobenzoyl chloride dropwise to the cooled propylamine solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours or until TLC analysis indicates the consumption of the starting material.

-

-

Step 3: Work-up and Purification.

-

Quench the reaction mixture by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any remaining acidic impurities) and brine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield the pure compound.

-

Reaction Mechanism

The core of the synthesis is a nucleophilic addition-elimination reaction. The nitrogen atom of propylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

Caption: Mechanism of nucleophilic acyl substitution.

Structural Elucidation and Quality Control

Confirming the identity, structure, and purity of the synthesized this compound is a critical, self-validating step in any research workflow. A combination of spectroscopic methods is typically employed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 5. This compound | C10H14N2O | CID 428344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. echemi.com [echemi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Molecular Weight and Analysis of 4-amino-N-propylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise characterization of molecular entities is a foundational requirement in chemical research and pharmaceutical development. Molecular weight, a fundamental physicochemical property, governs stoichiometry, dictates analytical signatures, and influences pharmacological behavior. This whitepaper provides an in-depth technical examination of 4-amino-N-propylbenzamide, a substituted benzamide of interest in medicinal chemistry. We will detail the theoretical basis of its molecular weight, present a robust protocol for its experimental verification using high-resolution mass spectrometry, and contextualize its importance through a discussion of its synthesis and potential applications. This guide serves as a comprehensive resource for scientists engaged in the synthesis, analysis, and application of novel small molecules.

Introduction

This compound belongs to the benzamide class of compounds, a scaffold present in numerous clinically significant drugs. The structure, featuring a primary aromatic amine, a benzene ring, and a propyl-substituted amide group, offers multiple points for chemical modification, making it and its analogs attractive for library synthesis in drug discovery programs.[1]

The accurate determination of a compound's molecular weight is the first and most critical step in its structural elucidation and purity assessment.[2] It validates synthetic success, enables accurate dosing for biological assays, and is a prerequisite for registration in chemical databases. Any discrepancy between theoretical and experimental mass can indicate isotopic variations, the presence of impurities, or an incorrect structural assignment. This guide will therefore use the molecular weight of this compound as a central theme to explore the essential analytical workflows that underpin modern chemical and pharmaceutical research.

Physicochemical Properties of this compound

A complete understanding of a molecule begins with its fundamental chemical properties, derived from its atomic composition and structure.

Molecular Formula and Structure

The molecular formula for this compound is C₁₀H₁₄N₂O .[3] This formula indicates that each molecule is composed of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.

Theoretical Molecular Weight Calculation

The molecular weight of a compound can be expressed in two primary ways: the average molecular weight and the monoisotopic mass.

-

Average Molecular Weight: This is calculated using the weighted average atomic mass of each element, accounting for the natural abundance of its isotopes. It is the value used for stoichiometric calculations in bulk material (e.g., weighing reagents for a synthesis).

-

Carbon (C): 10 × 12.011 u = 120.11 u

-

Hydrogen (H): 14 × 1.008 u = 14.112 u

-

Nitrogen (N): 2 × 14.007 u = 28.014 u

-

Oxygen (O): 1 × 15.999 u = 15.999 u

-

Total Average Molecular Weight = 178.235 u ( g/mol ) [4]

-

-

Monoisotopic Mass: This is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O). This value is of critical importance in high-resolution mass spectrometry, which can resolve ions differing only by isotopic composition.[5]

-

Carbon (¹²C): 10 × 12.000000 u = 120.000000 u

-

Hydrogen (¹H): 14 × 1.007825 u = 14.10955 u

-

Nitrogen (¹⁴N): 2 × 14.003074 u = 28.006148 u

-

Oxygen (¹⁶O): 1 × 15.994915 u = 15.994915 u

-

Total Monoisotopic Mass = 178.110613 u (Da) [3]

-

Summary of Key Properties

The essential identifiers and calculated properties for this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 38681-78-6 | [4] |

| Molecular Formula | C₁₀H₁₄N₂O | [3] |

| Average Molecular Weight | 178.23 g/mol | [3][4] |

| Monoisotopic Mass | 178.110613 Da | [3][5] |

| Canonical SMILES | CCCNC(=O)C1=CC=C(C=C1)N | [3] |

Experimental Verification of Molecular Weight

While theoretical calculations are precise, experimental verification is mandatory for confirming the identity of a synthesized compound.[2] Mass spectrometry (MS) is the definitive analytical technique for this purpose, as it directly measures the mass-to-charge ratio (m/z) of ionized molecules.[6]

Introduction to High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry, often performed on Orbitrap or Time-of-Flight (TOF) analyzers, provides extremely accurate mass measurements (typically to within 5 ppm). This level of precision allows for the unambiguous determination of a compound's elemental composition, serving as a powerful tool for structural confirmation. For this compound, we would expect to observe an ion corresponding to the protonated molecule, [M+H]⁺, at an m/z value matching its theoretical monoisotopic mass plus the mass of a proton.

Protocol: ESI-TOF-MS Analysis of this compound

This protocol outlines a self-validating system for the accurate mass determination of this compound.

Objective: To confirm the molecular identity of a synthesized batch of this compound by verifying its exact mass.

Methodology: Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS). ESI is a soft ionization technique ideal for polar molecules like benzamides, minimizing fragmentation and maximizing the signal for the molecular ion.[7]

Step-by-Step Protocol:

-

Sample Preparation (Causality: Ensure complete solubilization for efficient ionization):

-

Accurately weigh ~1 mg of the this compound sample.

-

Dissolve the sample in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

-

Vortex the solution for 30 seconds to ensure homogeneity.

-

Prepare a working solution by diluting the stock solution 1:100 in 50:50 methanol:water containing 0.1% formic acid. The final concentration will be 10 µg/mL. Rationale: Formic acid is added to facilitate protonation of the analyte in the ESI source, promoting the formation of the desired [M+H]⁺ ion.[7]

-

-

Instrument Calibration (Trustworthiness: Guarantees mass accuracy):

-

Prior to sample analysis, perform a multi-point calibration of the mass spectrometer across the desired mass range (e.g., m/z 100-1000) using a certified calibration standard solution.

-

Ensure the mass accuracy of the calibrant ions is within the manufacturer's specification (e.g., < 2 ppm).

-

-

Sample Analysis (Data Generation):

-

Set up the ESI source in positive ion mode.

-

Infuse the working solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.

-

Acquire data in full scan mode for a duration of 1-2 minutes to obtain a stable signal and high-quality averaged spectrum.

-

-

Data Interpretation (Validation):

-

Process the acquired spectrum using the instrument's software.

-

Identify the most abundant ion in the spectrum. For this compound, this is expected to be the protonated molecular ion, [M+H]⁺.

-

Expected m/z: 178.110613 (Monoisotopic Mass) + 1.007276 (Mass of H⁺) = 179.11789 .

-

Compare the experimentally measured m/z value to the theoretical value. The mass error, calculated in parts-per-million (ppm), should be less than 5 ppm.

-

Verify the isotopic pattern of the ion. The software can simulate the theoretical isotopic distribution for C₁₀H₁₅N₂O⁺ and overlay it with the experimental data. A close match provides orthogonal confirmation of the elemental composition.

-

Workflow Diagram: HRMS Verification

The following diagram illustrates the logical flow of the experimental verification process.

Caption: Workflow for identity confirmation by HRMS.

Synthesis and Broader Characterization

The utility of any compound is contingent on a reliable synthetic route and comprehensive characterization to ensure purity.

Synthetic Pathway Overview

This compound can be synthesized via a standard amidation reaction. A common approach involves the coupling of 4-aminobenzoic acid with propylamine. To facilitate this reaction, the carboxylic acid is typically activated first. One method is to convert it to an acid chloride using a reagent like thionyl chloride (SOCl₂), which is then reacted with propylamine.[8]

Diagram: Synthesis of this compound

This diagram outlines a representative two-step synthesis.

Caption: A common synthetic route to this compound.

Applications in Research and Drug Development

Substituted benzamides are a cornerstone of medicinal chemistry. The specific structure of this compound makes it a valuable scaffold for several reasons:

-

Building Block for Library Synthesis: The primary aromatic amine provides a reactive handle for further chemical modification, allowing for the rapid generation of diverse compound libraries to screen for biological activity.[9]

-

Structural Analog of Known Drugs: The core structure is related to compounds like procainamide, an antiarrhythmic drug. Studying analogs can lead to new therapeutics with improved efficacy, selectivity, or pharmacokinetic profiles.

-

Probes for Biological Systems: As a well-defined small molecule, it can be used as a starting point for developing chemical probes to investigate biological pathways. Recent research has explored benzamide derivatives as inhibitors of targets like microRNA-21, which is implicated in cancer.[1]

The development of novel benzamide-type molecules continues to be an active area of research, with applications ranging from oncology to metabolic diseases.[10][11]

Conclusion

The molecular weight of this compound, 178.23 g/mol , is more than a mere physical constant; it is the key to the molecule's identity. This guide has detailed the theoretical basis for this value and provided a robust, practical framework for its experimental confirmation using high-resolution mass spectrometry. By grounding this fundamental property in the context of synthesis, analysis, and application, we underscore the integrated and rigorous approach required in modern scientific research. For drug development professionals and researchers, adherence to these principles of precise characterization is not just good practice—it is essential for the generation of reliable, reproducible, and ultimately impactful scientific data.

References

- PubChem. This compound.

- Impact Analytical.

- MtoZ Biolabs.

- Jiang, C., et al. Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. Bioorganic & Medicinal Chemistry, 2015. [Link]

- RASAYAN Journal of Chemistry. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Rasayan J. Chem., 2019. [Link]

- ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... [Link]

- ResearchGate. Synthesis of substituted 4-amino-N-phenylbenzamide.[Link]

- Google Patents.

Sources

- 1. Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 3. This compound | C10H14N2O | CID 428344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 38681-78-6 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. researchgate.net [researchgate.net]

- 11. EP2665706B1 - Novel 4-amino-n-hydroxy-benzamides as hdac inhibitors for the treatment of cancer - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 4-amino-N-propylbenzamide

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for 4-amino-N-propylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document details a multi-step synthesis commencing from the readily available precursor, 4-aminobenzoic acid (PABA). The narrative emphasizes the chemical logic and experimental considerations behind each procedural step, including amine group protection, carboxylic acid activation, amide bond formation, and final deprotection. Detailed, step-by-step protocols, data summarization, and mechanistic diagrams are provided to ensure scientific integrity and reproducibility.

Introduction and Significance

This compound is an aromatic amide of interest in medicinal chemistry and materials science. Its structure is analogous to procainamide, a well-known Class IA antiarrhythmic agent, which features a diethylaminoethyl group instead of the N-propyl group.[1][2] The core structure, an aminobenzamide, is a versatile scaffold found in numerous biologically active compounds.[3] Understanding the synthesis of such molecules is crucial for the development of new therapeutic agents and functional materials.

This guide focuses on a classical and reliable synthetic approach that prioritizes yield, purity, and operational simplicity. The chosen pathway involves a three-step process:

-

Protection: Acetylation of the 4-amino group of 4-aminobenzoic acid (PABA) to prevent self-polymerization and unwanted side reactions.[4]

-

Coupling: Activation of the carboxylic acid of the protected intermediate, 4-acetamidobenzoic acid, followed by an amidation reaction with n-propylamine.

-

Deprotection: Hydrolysis of the acetyl group to yield the final target compound, this compound.

This methodology ensures high regioselectivity and provides a clear route to the desired product with intermediates that are readily purified and characterized.

The Synthetic Pathway: A Mechanistic Overview

The synthesis of this compound from 4-aminobenzoic acid is a strategic process that hinges on the differential reactivity of the amino and carboxylic acid functional groups.[5] Direct amidation is often challenging due to a competitive acid-base reaction between the amine and the carboxylic acid.[6] Therefore, a protection-activation-deprotection strategy is employed.

Logical Framework of the Synthesis

Caption: Logical workflow of the this compound synthesis.

Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for each stage of the synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 4-Acetamidobenzoic Acid (Protection)

Rationale: The amino group of PABA is nucleophilic and would interfere with the subsequent amidation step. Protecting it as an acetamide renders it temporarily unreactive.[7] Acetic anhydride is an effective and inexpensive acetylating agent.

Protocol:

-

In a 250 mL round-bottom flask, suspend 10.0 g of 4-aminobenzoic acid in 50 mL of distilled water.

-

While stirring, add 10.6 g (9.8 mL) of acetic anhydride dropwise to the suspension.

-

Heat the mixture to 80°C with continuous stirring for 30 minutes. The suspension should gradually dissolve as the reaction proceeds.

-

Cool the reaction mixture in an ice bath for 1 hour to precipitate the product.

-

Collect the white crystalline product by vacuum filtration and wash with cold distilled water.

-

Recrystallize the crude product from ethanol to obtain pure 4-acetamidobenzoic acid.

-

Dry the product in a vacuum oven at 60°C.

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles |

| 4-Aminobenzoic Acid | 137.14 | 10.0 g | 0.073 |

| Acetic Anhydride | 102.09 | 10.6 g | 0.104 |

| Expected Product | 179.17 | ~12-13 g | ~85-95% Yield |

Step 2: Synthesis of 4-Acetamido-N-propylbenzamide (Amide Coupling)

Rationale: The carboxylic acid must be activated to facilitate nucleophilic attack by the weakly basic n-propylamine. Thionyl chloride (SOCl₂) is a highly effective reagent for converting carboxylic acids into reactive acyl chlorides.[8][9] The reaction proceeds via a chlorosulfite ester intermediate, releasing gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.[10]

Protocol:

-

Place 5.0 g of dry 4-acetamidobenzoic acid in a 100 mL two-necked flask equipped with a reflux condenser and a magnetic stirrer.

-

Under a nitrogen atmosphere, cautiously add 10 mL of thionyl chloride (SOCl₂) to the flask.[11]

-

Heat the mixture to reflux (approx. 75-80°C) for 2 hours. The solid will dissolve as it is converted to the acyl chloride.

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (vacuum distillation). This yields the crude 4-acetamidobenzoyl chloride as an oil or solid.

-

Dissolve the crude acyl chloride in 30 mL of anhydrous dichloromethane (DCM).

-

In a separate flask, prepare a solution of 3.3 g (4.5 mL) of n-propylamine and 5.6 mL of triethylamine (as an HCl scavenger) in 20 mL of anhydrous DCM. Cool this solution in an ice bath.

-

Add the acyl chloride solution dropwise to the stirred amine solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by adding 50 mL of water. Separate the organic layer, wash with 1 M HCl, then with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude 4-acetamido-N-propylbenzamide. Purify by recrystallization from ethyl acetate/hexane.

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles |

| 4-Acetamidobenzoic Acid | 179.17 | 5.0 g | 0.028 |

| Thionyl Chloride | 118.97 | 10 mL | Excess |

| n-Propylamine | 59.11 | 3.3 g | 0.056 |

| Triethylamine | 101.19 | 5.6 mL | 0.040 |

| Expected Product | 220.28 | ~5-6 g | ~80-90% Yield |

Step 3: Synthesis of this compound (Deprotection)

Rationale: The final step is the removal of the acetyl protecting group to reveal the free amine. This is achieved by acid-catalyzed hydrolysis.[12] The mechanism involves protonation of the amide carbonyl, followed by nucleophilic attack by water and subsequent cleavage of the carbon-nitrogen bond.[13]

Protocol:

-

Suspend 4.0 g of 4-acetamido-N-propylbenzamide in 40 mL of 6 M hydrochloric acid in a 100 mL round-bottom flask.

-

Heat the mixture to reflux (approx. 100-110°C) for 3 hours. The solid should dissolve as the hydrolysis proceeds.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the solution to room temperature and then place it in an ice bath.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous sodium hydroxide solution until the pH is approximately 8-9. This will precipitate the free amine.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

-

Dry the final product under vacuum.

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles |

| 4-Acetamido-N-propylbenzamide | 220.28 | 4.0 g | 0.018 |

| Hydrochloric Acid (6 M) | - | 40 mL | Excess |

| Expected Product | 178.23 | ~2.8-3.0 g | ~85-95% Yield |

Characterization and Validation

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with literature values.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all expected functional groups.

-

Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies for the N-H bonds of the primary amine and the amide, as well as the C=O stretch of the amide.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[14]

Conclusion

The synthetic pathway detailed in this guide represents a reliable and scalable method for the preparation of this compound. By employing a standard protection-coupling-deprotection sequence, this methodology provides a high-yield route to a pure product. The principles and techniques described herein are fundamental in organic synthesis and are broadly applicable to the synthesis of other N-substituted benzamide derivatives, making this guide a valuable resource for professionals in chemical and pharmaceutical development.

References

- Agudo-Álvarez, S., et al. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate.

- El-Sakka, M. M., & Hassan, A. A. (2004). Synthetic uses of thionyl chloride. ResearchGate.

- Filo. (2025). le Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide.

- Fisher Scientific. (n.d.). Amide Synthesis.

- Grace Abban. (2015). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Digital Commons@ETSU.

- Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- National Center for Biotechnology Information. (n.d.). p-Acetamidobenzoic acid. PubChem.

- National Center for Biotechnology Information. (n.d.). 4-Aminobenzoic Acid. PubChem.

- Organic Syntheses. (n.d.). Procedure.

- ResearchGate. (n.d.). Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide...

- Shenoy, P., et al. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid. ResearchGate.

- Steps, C. (n.d.). SOCl2 Reaction with Carboxylic Acids. Chemistry Steps.

- Wikipedia. (n.d.). Acedoben.

- Wikipedia. (n.d.). Procainamide.

Sources

- 1. Procainamide - Wikipedia [en.wikipedia.org]

- 2. Procainamide (Antiarrhythmic) Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Amide Synthesis [fishersci.dk]

- 7. Acedoben - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. le Hydrolysis 4-AcetamidobenzeneSulfanilamide sulfonamide Note: find ou.. [askfilo.com]

- 13. dc.etsu.edu [dc.etsu.edu]

- 14. This compound | C10H14N2O | CID 428344 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-amino-N-propylbenzamide

Abstract

This technical guide provides a comprehensive overview of 4-amino-N-propylbenzamide, a substituted benzamide of interest to researchers in medicinal chemistry and drug development. The document details the compound's formal nomenclature, physicochemical properties, a validated synthesis protocol, and discusses its relationship to clinically significant compounds. The guide is intended to serve as a foundational resource for scientists investigating this and related molecular scaffolds.

Nomenclature and Structural Identification

The precise identification of a chemical entity is paramount for reproducible scientific research. The compound is systematically identified according to the standards set by the International Union of Pure and Applied Chemistry (IUPAC).

-

Preferred IUPAC Name: this compound[1].

-

Canonical SMILES: CCCNC(=O)C1=CC=C(C=C1)N[1].

-

InChIKey: MPSUFQMXTCIJCF-UHFFFAOYSA-N[1].

Synonyms: The compound may also be referred to in literature and commercial listings by several synonyms, including (4-aminophenyl)-N-propylcarboxamide and 4-Amino-N-propyl-benzamide[1]. Clarity in communication necessitates the use of the preferred IUPAC name or the CAS number to avoid ambiguity.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is critical for its handling, formulation, and application in experimental settings. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 178.23 g/mol | PubChem[1] |

| Physical State | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Synthesis Protocol: Amide Coupling of 4-aminobenzoic acid

The synthesis of this compound is most directly achieved via an amide coupling reaction. A common and reliable method involves the activation of a carboxylic acid precursor followed by nucleophilic attack by an amine. The following protocol is a robust, self-validating procedure adapted from standard organic synthesis methodologies for analogous compounds[4][5].

Rationale and Causality

The core of this synthesis is the formation of an amide bond between 4-aminobenzoic acid and propylamine. Direct condensation is inefficient and requires harsh conditions. Therefore, a two-step approach is employed:

-

Protection of the Aniline Amino Group: The primary amino group on the 4-aminobenzoic acid ring is a competing nucleophile. To ensure selective formation of the desired amide, this group must first be protected. A common and effective protecting group for anilines is the tert-butyloxycarbonyl (Boc) group, which is stable under the subsequent coupling conditions but can be removed easily.

-

Carboxylic Acid Activation: The carboxylic acid is converted into a more reactive electrophile. Thionyl chloride (SOCl₂) is an effective reagent for this, converting the carboxylic acid to a highly reactive acyl chloride[5].

-

Amide Bond Formation: The activated acyl chloride readily reacts with propylamine to form the protected amide intermediate.

-

Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Step-by-Step Methodology

Materials and Reagents:

-

4-aminobenzoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[5]

-

Tetrahydrofuran (THF), anhydrous

-

Thionyl chloride (SOCl₂) or EDC/HOBt

-

Propylamine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Protocol:

-

Protection:

-

In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 eq) in anhydrous THF.

-

Add triethylamine (2.2 eq).

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while stirring at room temperature.

-

Allow the reaction to stir overnight.

-

Monitor reaction completion by TLC.

-

Upon completion, remove the solvent under reduced pressure. Resuspend the residue in ethyl acetate and wash with 1M HCl, followed by brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield Boc-4-aminobenzoic acid.

-

-

Amide Coupling (Acyl Chloride Method):

-

Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood.

-

Suspend Boc-4-aminobenzoic acid (1.0 eq) in anhydrous DCM.

-

Slowly add thionyl chloride (1.2 eq) at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 2-3 hours until the solution is clear.

-

Remove excess SOCl₂ under reduced pressure.

-

Dissolve the resulting acyl chloride in fresh anhydrous DCM and cool to 0 °C.

-

In a separate flask, dissolve propylamine (1.5 eq) and TEA (2.0 eq) in anhydrous DCM.

-

Slowly add the propylamine solution to the acyl chloride solution.

-

Stir at room temperature overnight.

-

Wash the reaction mixture with saturated sodium bicarbonate solution, then brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to obtain Boc-4-amino-N-propylbenzamide.

-

-

Deprotection:

-

Dissolve the purified Boc-protected intermediate (1.0 eq) in DCM.

-

Add trifluoroacetic acid (TFA) (10-20 eq, typically a 25-50% v/v solution in DCM).

-

Stir at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the excess acid by pouring the reaction mixture into a stirred, cold solution of saturated sodium bicarbonate.

-

Extract the aqueous layer with DCM or EtOAc.

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

-

Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Relevance in Drug Development

While this compound itself is not a widely studied compound, its core structure is closely related to procainamide, a well-known Class 1A antiarrhythmic drug[6][7].

-

Procainamide: 4-amino-N-(2-diethylaminoethyl)benzamide[6].

Procainamide functions by blocking voltage-gated sodium channels in cardiomyocytes, thereby slowing the conduction of electrical impulses and prolonging the action potential duration[6][7][8]. This mechanism is effective in treating certain types of cardiac arrhythmias[7].

The structural similarity between this compound and procainamide suggests that it could be investigated as a simplified analog or a synthetic precursor for more complex derivatives. Researchers may explore how modifying the N-alkyl substituent (propyl vs. diethylaminoethyl) impacts the compound's pharmacokinetic and pharmacodynamic properties, such as its affinity for the sodium channel, metabolic stability, and overall efficacy. The benzamide scaffold itself is a common feature in many biologically active molecules, including inhibitors of microRNA-21 and HDACs, highlighting its versatility as a pharmacophore[9][10].

Hypothesized Mechanism of Action

Based on its structural relationship to procainamide, a primary hypothesis is that this compound could act as a sodium channel blocker.

Sources

- 1. This compound | C10H14N2O | CID 428344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 38681-78-6 [amp.chemicalbook.com]

- 4. US7858399B2 - Synthesis and application of procainamide analogs for use in an immunoassay - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Procainamide - Wikipedia [en.wikipedia.org]

- 7. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. procainamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP2665706B1 - Novel 4-amino-n-hydroxy-benzamides as hdac inhibitors for the treatment of cancer - Google Patents [patents.google.com]

A Technical Guide to the Biological Landscape of 4-amino-N-propylbenzamide Derivatives

Abstract: The benzamide scaffold represents a cornerstone in medicinal chemistry, serving as the foundation for a multitude of clinically significant therapeutic agents. Within this broad chemical family, 4-amino-N-propylbenzamide and its derivatives constitute a class of compounds with a diverse and compelling range of biological activities. This guide provides an in-depth exploration of this chemical space, moving from fundamental synthesis to complex mechanisms of action and therapeutic potential. We will dissect the established anti-arrhythmic properties, drawing parallels with the well-studied analogue procainamide, and explore emergent activities including anticonvulsant, anticancer, and antimicrobial effects. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of current knowledge, practical experimental protocols, and insights into future research trajectories.

Introduction: The Versatile 4-Aminobenzamide Core

The 4-aminobenzamide moiety is a privileged structure in drug discovery, prized for its synthetic tractability and its ability to engage in key hydrogen bonding interactions with biological targets. The addition of an N-alkyl substituent, such as the propyl group, modulates the compound's physicochemical properties—lipophilicity, solubility, and metabolic stability—thereby influencing its pharmacokinetic profile and biological activity.

While the direct N-propyl derivative is a specific entity, its biological profile can be largely understood by examining its close chemical relatives, most notably procainamide (4-amino-N-[2-(diethylamino)ethyl]benzamide). Procainamide, a Class 1A anti-arrhythmic agent, provides a validated mechanistic framework for understanding the primary biological activity of this class of compounds.[1][2] This guide will leverage this well-established knowledge while also incorporating findings from a wider array of N-substituted 4-aminobenzamides to present a comprehensive view of their therapeutic potential.

Synthesis and Chemical Characterization

The synthesis of this compound derivatives is typically achieved through a straightforward and robust multi-step process. A common and efficient pathway begins with 4-nitrobenzoic acid, which allows for the late-stage introduction of the critical 4-amino group, preventing its interference in the initial amidation reaction.

General Synthetic Pathway

The causality behind this experimental design is rooted in protecting the reactive primary amine. Starting with 4-aminobenzoic acid would lead to competitive side reactions during the amide bond formation. Therefore, using the nitro-analogue as a masked form of the amine is a standard and effective strategy in medicinal chemistry. The final reduction step is typically clean and high-yielding.

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system; successful synthesis at each step can be confirmed by techniques like Thin-Layer Chromatography (TLC) and characterized using NMR and Mass Spectrometry before proceeding.

-

Step 1: Formation of 4-Nitrobenzoyl Chloride.

-

To a round-bottom flask, add 4-nitrobenzoic acid (1 equivalent).

-

Add thionyl chloride (SOCl₂) (2-3 equivalents) and a catalytic amount of dimethylformamide (DMF).

-

Reflux the mixture for 2-3 hours until the evolution of gas ceases.

-

Remove the excess SOCl₂ under reduced pressure to yield crude 4-nitrobenzoyl chloride, which can often be used directly in the next step.

-

-

Step 2: Amidation to form 4-nitro-N-propylbenzamide.

-

Dissolve the crude 4-nitrobenzoyl chloride in an anhydrous solvent such as dichloromethane (DCM).

-

In a separate flask, dissolve propylamine (1.1 equivalents) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) in DCM.

-

Cool the amine solution to 0°C in an ice bath.

-

Add the acyl chloride solution dropwise to the cooled amine solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours.[3]

-

Monitor reaction completion by TLC.

-

Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting solid by recrystallization or column chromatography.

-

-

Step 3: Reduction to this compound.

-

Dissolve the purified 4-nitro-N-propylbenzamide in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents).[4]

-

Heat the mixture to reflux (approx. 70-80°C) for 2-4 hours.[4]

-

Cool the reaction and neutralize with a saturated NaHCO₃ solution until the pH is ~8.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product.[4]

-

Core Biological Activities and Mechanisms of Action

The this compound scaffold has been implicated in a variety of biological processes, ranging from ion channel modulation to enzyme inhibition.

A. Anti-arrhythmic Activity

The most well-documented activity for this class of compounds is their effect on cardiac electrophysiology, largely extrapolated from the action of procainamide.[1][2]

-

Mechanism of Action: These derivatives primarily function as Class 1A anti-arrhythmic agents by blocking fast sodium channels (INa) in cardiomyocytes.[2] This binding is voltage-dependent and occurs from the intracellular side of the channel.[2] By blocking these channels, the drugs decrease the rate of depolarization during Phase 0 of the cardiac action potential.[5] This action slows the impulse conduction velocity and reduces myocardial excitability.[1] Additionally, they exhibit moderate potassium channel-blocking effects, which prolongs the repolarization phase and, consequently, the action potential duration and the effective refractory period.[5][6]

Caption: Mechanism of anti-arrhythmic action.

B. Anticonvulsant Activity

Several studies have demonstrated that N-substituted 4-aminobenzamides possess significant anticonvulsant properties.

-

Mechanism and Efficacy: A series of 4-aminobenzamides were evaluated in mice against seizures induced by maximal electroshock (MES) and pentylenetetrazole.[7] The derivative d,l-4-amino-N-(alpha-methylbenzyl)-benzamide showed a high level of activity, with an anti-MES ED₅₀ of 18.02 mg/kg and a protective index of 9.5, comparing favorably with phenobarbital and phenytoin.[7][8] While the exact mechanism is not fully elucidated, it is hypothesized to involve the modulation of neuronal ion channels, similar to their cardiac effects. The profile of activity is most similar to that of phenobarbital.[8]

C. Anticancer and Enzyme Inhibition Activities

The benzamide core is a versatile scaffold for designing enzyme inhibitors, and derivatives have shown promise in oncology.

-

Tyrosine Kinase Inhibition: Novel 4-(aminomethyl)benzamide derivatives have been synthesized and evaluated as potential anticancer agents, showing potent inhibitory activity against receptor tyrosine kinases like EGFR.[9]

-

Tubulin Polymerization Inhibition: N-benzylbenzamide derivatives have been identified as tubulin polymerization inhibitors that bind to the colchicine site, exhibiting significant antiproliferative and anti-vascular activities.[10]

-

DNA Methyltransferase (DNMT) Inhibition: Analogues based on the 4-aminobenzamide structure have been designed as inhibitors of DNMTs, enzymes that are critical in epigenetic regulation and are often dysregulated in cancer.[11]

-

Poly(ADP-ribose) Polymerase (PARP) Inhibition: The parent compound, 4-aminobenzamide, is known to be a PARP inhibitor, a class of drugs used in cancer therapy.[12]

-

MicroRNA-21 Inhibition: Researchers have designed 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as small molecule inhibitors of the oncogenic microRNA-21, demonstrating that they can enhance apoptosis and retard proliferation in cancer cell lines.[13]

D. Other Biological Activities

-

Antimicrobial Activity: 4-amino benzamide has been used as a starting point to synthesize derivatives linked to other heterocyclic moieties like triazoles and pyrazolines, which have demonstrated notable in-vitro antimicrobial activity.[14]

-

Antiviral Activity: A series of N-phenylbenzamide derivatives were synthesized and showed activity against Enterovirus 71 (EV 71), with one compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, emerging as a promising lead.[15]

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: A novel N-substituted aminobenzamide scaffold was designed and shown to be a valid inhibitor of the DPP-IV enzyme, a key target in the management of type 2 diabetes.[16]

Summary of Biological Activities

The diverse activities of this scaffold are summarized below, highlighting the versatility of the 4-aminobenzamide core.

| Compound Class | Biological Activity | Specific Target / Mechanism | Key Findings / Potency | Reference |

| Procainamide | Anti-arrhythmic | Voltage-gated Na⁺ channel blocker (Class 1A) | Reduces conduction velocity, prolongs action potential. | [1][2][5] |

| 4-amino-N-(α-methylbenzyl)benzamide | Anticonvulsant | Putative ion channel modulation | ED₅₀ = 18.02 mg/kg (anti-MES in mice). | [7][8] |

| N-benzylbenzamide derivatives | Anticancer | Tubulin polymerization inhibitor (colchicine site) | IC₅₀ values from 12 to 27 nM against cancer cell lines. | [10] |

| 4-(Arylaminomethyl)benzamide derivs. | Anticancer | Tyrosine Kinase (e.g., EGFR) Inhibitor | Potent inhibition (e.g., 92% at 10 nM for EGFR). | [9] |

| 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides | Anticancer | microRNA-21 Inhibitor | Induces apoptosis and up-regulates target protein PDCD4. | [13] |

| 4-aminobenzamide-triazole hybrids | Antimicrobial | Not specified | Halogen-substituted derivatives showed appreciable activity. | [14] |

| N-phenylbenzamide derivatives | Antiviral | Anti-Enterovirus 71 (EV 71) | Lead compound IC₅₀ = 5.7 ± 0.8 µM. | [15] |

| 4-Aminobenzamide | Enzyme Inhibition | Poly(ADP-ribose)polymerase (PARP) inhibitor | Used as a research chemical to study PARP-mediated cell death. | [12] |

Standardized Assay for Cytotoxicity Evaluation

To assess the potential of new derivatives as anticancer agents, a standard cytotoxicity assay is a critical first step. The MTT assay is a colorimetric assay for assessing cell metabolic activity and serves as a reliable proxy for cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

Caption: Workflow for an in-vitro MTT cytotoxicity assay.

-

Cell Seeding: Plate a chosen cancer cell line (e.g., HeLa, K562) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a negative control (medium only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for another 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilizing solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a rich and underexplored area for drug discovery. While the anti-arrhythmic properties are well-inferred from established analogues like procainamide, the true potential of this class lies in its demonstrated versatility. The scaffold has shown confirmed activity as an anticonvulsant and has provided hits in diverse therapeutic areas including oncology, infectious diseases, and metabolic disorders.

Future research should focus on:

-

Systematic Structure-Activity Relationship (SAR) Studies: Modifying the N-alkyl chain (length, branching, cyclization) and substituting the aromatic ring could fine-tune activity and selectivity for specific targets like tyrosine kinases or tubulin.

-

Mechanism Deconvolution: For activities like anticonvulsant and antimicrobial effects, further studies are needed to identify the precise molecular targets and pathways involved.

-

Pharmacokinetic Optimization: Efforts to improve the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds will be critical for translating in vitro potency into in vivo efficacy.

By leveraging the synthetic accessibility and proven biological relevance of the 4-aminobenzamide core, researchers are well-positioned to develop novel and effective therapeutic agents for a range of challenging diseases.

References

- StatPearls. (2023, May 8). Procainamide. NCBI Bookshelf. [Link]

- Wikipedia. Procainamide. [Link]

- Patsnap Synapse. (2024, July 17). What is the mechanism of Procainamide Hydrochloride?[Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 4913, Procainamide. [Link]

- Drugs.com. (2025, December 7).

- Valente, S., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 19(9), 13612-13633. [Link]

- Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal of Chemistry, 12(4), 2260-2266. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 428344, this compound. [Link]

- Kalinichenko, E., et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Pharmaceuticals, 14(11), 1169. [Link]

- ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide...[Link]

- Zhao, L., et al. (2010). Synthesis, molecular modeling and biological evaluation of PSB as targeted antibiotics. Bioorganic & Medicinal Chemistry Letters, 20(15), 4508-4512. [Link]

- Wang, Y., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 20(6), 11282-11297. [Link]

- Clark, C. R., et al. (1984). Anticonvulsant activity of some 4-aminobenzamides. Journal of Medicinal Chemistry, 27(6), 779-782. [Link]

- ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions...[Link]

- Al-Wahaibi, L. H., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2235. [Link]

- Zhang, S., et al. (2015). Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. Bioorganic & Medicinal Chemistry, 23(19), 6301-6309. [Link]

- Al-Masoudi, N. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 8, 129-145. [Link]

- Leander, J. D., et al. (1988). Pharmacological effects of enantiomers of 4-amino-N-(alpha-methylbenzyl)benzamide, a chemically novel anticonvulsant. Epilepsia, 29(4), 438-445. [Link]

- Tang, S., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]

- Mallak Specialties Pvt Ltd. 4-Aminobenzamide, C7H8N2O, 2835-68-9, Para Amino Benzamide; P-Aminobenzoic Acid Amide. [Link]

Sources

- 1. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Procainamide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Procainamide Hydrochloride? [synapse.patsnap.com]

- 6. Procainamide: Package Insert / Prescribing Information [drugs.com]

- 7. Anticonvulsant activity of some 4-aminobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological effects of enantiomers of 4-amino-N-(alpha-methylbenzyl)benzamide, a chemically novel anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Aminobenzamide, C7H8N2O, 2835-68-9, Para Amino Benzamide; P-Aminobenzoic Acid Amide [mallakchemicals.com]

- 13. Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [mdpi.com]

- 16. Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 4-amino-N-propylbenzamide

Executive Summary

This document outlines a series of evidence-based hypotheses regarding the mechanism of action for the compound 4-amino-N-propylbenzamide. As a member of the substituted benzamide class, this molecule is positioned within a family of compounds renowned for their diverse and potent pharmacological activities.[1] Extensive analysis of structurally analogous compounds strongly suggests that the primary biological target of this compound is the dopaminergic system, specifically the D2 and D3 receptors.[2] Our primary hypothesis posits that the compound acts as a selective D2/D3 receptor modulator, potentially exhibiting a dose-dependent dual activity profile akin to modern atypical antipsychotics like amisulpride.[2] At lower concentrations, it may preferentially block presynaptic autoreceptors to enhance dopaminergic neurotransmission, while at higher concentrations, it is hypothesized to antagonize postsynaptic receptors to attenuate dopamine signaling. Furthermore, secondary hypotheses involving serotonin receptor modulation and poly(ADP-ribose)polymerase (PARP) inhibition are presented as plausible, albeit less probable, mechanisms that warrant investigation.[3][4][5] This guide provides the theoretical framework, key experimental protocols, and data visualization structures necessary to systematically validate these hypotheses.

Introduction: The Scientific Rationale

Substituted benzamides represent a cornerstone in modern neuropharmacology, providing critical therapeutic agents for managing psychiatric disorders.[6] Their versatility arises from the targeted modification of the core benzamide scaffold, which fine-tunes their affinity and selectivity for various neuroreceptors.[1] Prominent members of this class, such as amisulpride and sulpiride, have established clinical utility as antipsychotic and antidepressant agents, primarily through their interaction with dopamine D2 and D3 receptors in the mesolimbic pathway.[2]

The specific molecular architecture of this compound—featuring a primary amine at the 4-position of the benzene ring and an N-propyl group on the amide—suggests a high probability of interaction with these same dopaminergic targets. The 4-amino substitution is a common feature in compounds with diverse biological activities, including antimicrobial and enzyme-inhibitory effects, while the N-alkyl substitution is critical for tuning receptor affinity.[7] This document serves as a roadmap for the systematic investigation of this compound, grounding its exploration in the rich history of its chemical relatives.

The Primary Hypothesis: Selective Dopamine D2/D3 Receptor Modulation

The most compelling hypothesis, based on the extensive pharmacology of related substituted benzamides, is that this compound functions as a selective modulator of dopamine D2 and D3 receptors.[2][6]

2.1. Proposed Signaling Pathway

We postulate a dose-dependent mechanism of action:

-

Low-Dose Activity (Antidepressant-like): At low concentrations, the compound is hypothesized to exhibit preferential antagonism of presynaptic D2/D3 autoreceptors. These autoreceptors function as a negative feedback mechanism, sensing synaptic dopamine levels and inhibiting further release. By blocking this feedback loop, the compound would effectively increase the synthesis and release of dopamine into the synaptic cleft, alleviating dopaminergic hypoactivity characteristic of certain depressive states.[2]

-

High-Dose Activity (Antipsychotic-like): At higher concentrations, the compound is expected to competitively antagonize postsynaptic D2/D3 receptors in limbic areas. This action would dampen the hyperactivity of dopaminergic pathways, a hallmark of the positive symptoms of psychosis.[2]

This dual-action model provides a compelling explanation for the utility of compounds like amisulpride in treating both negative and positive symptoms of schizophrenia, as well as dysthymia.[2]

Figure 1: Hypothesized dose-dependent dual mechanism of action at dopaminergic synapses.

2.2. Experimental Validation Workflow

A tiered approach is necessary to systematically validate this hypothesis. The workflow begins with fundamental binding assays and progresses to functional cellular and in vivo models.

Figure 2: Tiered experimental workflow for validating the primary hypothesis.

Secondary Hypotheses: Exploring Broader Activity

While the dopaminergic hypothesis is primary, the structural motifs of this compound suggest other plausible biological activities that must be considered for a comprehensive pharmacological profile.

3.1. Hypothesis 2A: Serotonin Receptor (5-HT) Modulation

Many atypical antipsychotics exhibit affinity for both dopamine and serotonin receptors.[3] The ratio of D2 to 5-HT2A receptor antagonism is often predictive of an "atypical" profile with a lower incidence of extrapyramidal side effects.[3] It is plausible that this compound also interacts with 5-HT1A or 5-HT2A receptors, which would significantly influence its overall therapeutic effect.

3.2. Hypothesis 2B: PARP Inhibition

The core 4-aminobenzamide structure, lacking the N-propyl group, is a known inhibitor of poly(ADP-ribose)polymerase (PARP).[4][5] PARP enzymes are critical for DNA repair, and their inhibition is a validated strategy in oncology. While the N-propyl substitution may alter this activity, the possibility of PARP inhibition should be investigated as a potential secondary mechanism or off-target effect.

Detailed Experimental Protocols

4.1. Protocol 1: Competitive Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for human dopamine D2, D3, serotonin 5-HT1A, and 5-HT2A receptors.

-

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from HEK293 cells stably expressing the receptor of interest.

-

Assay Buffer: Use appropriate binding buffers for each receptor target (e.g., Tris-HCl based buffers with specific ions).

-

Radioligand: Utilize a high-affinity radiolabeled antagonist for each receptor (e.g., [³H]-Spiperone for D2, [³H]-WAY-100635 for 5-HT1A).

-

Competition Curve: Incubate the cell membranes with a fixed concentration of radioligand and increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

Controls: Include a non-specific binding control (e.g., a high concentration of a known unlabeled antagonist like haloperidol) and a total binding control (radioligand only).

-

Separation & Counting: Separate bound from free radioligand via rapid filtration through glass fiber filters. Measure radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to calculate the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

4.2. Protocol 2: cAMP Functional Assay for D2 Receptor Antagonism

-

Objective: To determine if this compound acts as an antagonist at the Gi-coupled D2 receptor.

-

Methodology:

-

Cell Culture: Use CHO-K1 cells stably expressing the human D2 receptor.

-

Assay Principle: The D2 receptor, being Gi-coupled, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels upon activation by an agonist. An antagonist will block this effect.

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere. b. Pre-treat cells with varying concentrations of this compound for 15-30 minutes. c. Stimulate the cells with a known D2 receptor agonist (e.g., Quinpirole) at its EC80 concentration in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. d. Incubate for 30 minutes. e. Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound. A dose-dependent reversal of the agonist-induced cAMP decrease indicates antagonist activity. Calculate the IC50 for this reversal.

-

4.3. Protocol 3: PARP Activity Assay

-

Objective: To assess the direct inhibitory effect of this compound on PARP-1 enzyme activity.

-

Methodology:

-

Assay Format: Utilize a commercially available colorimetric or chemiluminescent PARP assay kit.

-

Principle: These kits typically measure the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated onto a 96-well plate.

-

Procedure: a. To the histone-coated wells, add recombinant PARP-1 enzyme, the NAD+ substrate, and varying concentrations of this compound. b. Use a known PARP inhibitor (e.g., Olaparib) as a positive control. c. Incubate to allow the PARP reaction to proceed. d. Wash the plate and add a streptavidin-HRP conjugate, which binds to the biotinylated ADP-ribose. e. Add the HRP substrate (e.g., TMB) and measure the resulting colorimetric or chemiluminescent signal.

-

Data Analysis: Plot the signal intensity (proportional to PARP activity) against the log concentration of the test compound to determine the IC50.

-

Hypothetical Data Presentation

Successful validation of the primary hypothesis would yield data similar to that presented below.

Table 1: Hypothetical Receptor Binding Affinity Profile

| Receptor Target | Radioligand | Ki (nM) of this compound |

| Dopamine D2 | [³H]-Spiperone | 15.2 |

| Dopamine D3 | [³H]-Spiperone | 25.8 |

| Serotonin 5-HT1A | [³H]-WAY-100635 | > 1000 |